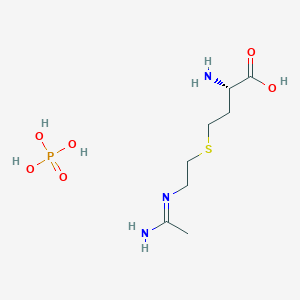

GW274150 phosphate

Description

BenchChem offers high-quality GW274150 phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GW274150 phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;phosphoric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S.H3O4P/c1-6(9)11-3-5-14-4-2-7(10)8(12)13;1-5(2,3)4/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);(H3,1,2,3,4)/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNHVSBCHOIDCA-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCSCCC(C(=O)O)N)N.OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCSCC[C@@H](C(=O)O)N)N.OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N3O6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GW274150 Phosphate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GW274150 is a potent and highly selective, orally active inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4] This technical guide delineates the core mechanism of action of GW274150, its selectivity profile, and its pharmacokinetic and pharmacodynamic properties. Detailed methodologies for key in vitro and in vivo experiments are provided, alongside quantitative data and visual representations of its biochemical interactions and experimental workflows. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of selective iNOS inhibition.

Core Mechanism of Action

GW274150 functions as a potent, time-dependent, and NADPH-dependent inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1] Its mechanism is competitive with the enzyme's natural substrate, L-arginine. The inhibition of iNOS by GW274150 is a slow process that is rapidly reversible. By selectively blocking iNOS, GW274150 effectively reduces the overproduction of nitric oxide (NO), a key mediator in various pathophysiological processes, including inflammation and pain.

The inducible isoform of nitric oxide synthase is primarily expressed in response to inflammatory stimuli such as cytokines and microbial products. The excessive production of NO by iNOS can lead to tissue damage and contribute to the pathology of various inflammatory diseases. GW274150's high selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), is a critical feature, as this minimizes the risk of side effects associated with the inhibition of the physiological functions of eNOS and nNOS, such as blood pressure regulation and neurotransmission.

Quantitative Data

The following tables summarize the key quantitative data for GW274150, highlighting its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of GW274150

| Parameter | Species | iNOS | eNOS | nNOS | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) | Reference |

| IC₅₀ | Human | 2.19 µM | - | - | >100-fold | >80-fold | |

| Kd | Human | 40 nM | - | - | - | - | |

| Ki | Human | - | 185 µM | 4.57 µM | >5800-fold | >114-fold | |

| ED₅₀ | Rat | 1.15 µM | - | - | >260-fold | >219-fold | |

| IC₅₀ (intracellular) | Mouse (J774 cells) | 0.2 µM | - | - | - | - |

Table 2: In Vivo Efficacy and Pharmacokinetics of GW274150

| Parameter | Species | Value | Route of Administration | Model | Reference |

| ED₅₀ | Rat | 3 mg/kg | Intraperitoneal | LPS-induced plasma NO₂⁻/NO₃⁻ increase | |

| ED₅₀ | Mouse | 3.2 ± 0.7 mg/kg | Intraperitoneal | LPS-induced plasma NOx levels | |

| ED₅₀ | Mouse | 3.8 ± 1.5 mg/kg | Oral | LPS-induced plasma NOx levels | |

| Half-life (t½) | Rat | ~5-6 hours | - | - | |

| Half-life (t½) | Mouse | ~6 hours | - | - | |

| Oral Bioavailability | Rat & Mouse | >90% | Oral | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of GW274150.

In Vitro iNOS Inhibition Assay in J774 Macrophages

This assay determines the ability of GW274150 to inhibit iNOS activity in a cellular context.

3.1.1. Cell Culture and Stimulation:

-

Culture J774.2 murine macrophage cells in RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allow them to adhere.

-

To induce iNOS expression, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.

3.1.2. Treatment with GW274150:

-

Prepare stock solutions of GW274150 in a suitable solvent (e.g., sterile water or DMSO).

-

Add varying concentrations of GW274150 to the stimulated J774 cells. Include a vehicle control group.

3.1.3. Measurement of Nitrite Production (Griess Assay):

-

After the desired incubation period with GW274150, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-napthylethylenediamine dihydrochloride in water) to the supernatant in a new 96-well plate.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The inhibition of NO production is then calculated relative to the LPS-stimulated control.

Ex Vivo eNOS Functional Assay using Rat Aortic Rings

This assay assesses the selectivity of GW274150 by measuring its effect on the function of the constitutive eNOS isoform.

3.2.1. Preparation of Aortic Rings:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Immediately place the aorta in cold, sterile physiological salt solution (e.g., Krebs-Henseleit buffer).

-

Carefully remove adherent connective and adipose tissue.

-

Cut the aorta into rings of approximately 1-2 mm in width.

3.2.2. Aortic Ring Incubation and Treatment:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Allow the rings to equilibrate under a resting tension.

-

Pre-incubate the rings with various concentrations of GW274150 or vehicle control.

3.2.3. Assessment of Endothelium-Dependent Relaxation:

-

Induce contraction of the aortic rings with a vasoconstrictor such as phenylephrine.

-

Once a stable contraction is achieved, cumulatively add an endothelium-dependent vasodilator, such as acetylcholine, to induce relaxation mediated by eNOS-produced NO.

-

Record the changes in tension and plot concentration-response curves for acetylcholine in the presence and absence of GW274150 to determine any inhibitory effect on eNOS-mediated relaxation.

In Vivo Model of Inflammation: Carrageenan-Induced Pleurisy in Rats

This model evaluates the anti-inflammatory effects of GW274150 in an acute inflammatory setting.

3.3.1. Induction of Pleurisy:

-

Administer GW274150 or vehicle to rats via the desired route (e.g., intraperitoneal or oral).

-

After a specified pre-treatment time, induce pleurisy by injecting a 1% solution of carrageenan in sterile saline into the pleural cavity.

3.3.2. Sample Collection and Analysis:

-

At a defined time point after carrageenan injection (e.g., 4 hours), humanely euthanize the animals.

-

Collect the pleural exudate and measure its volume.

-

Determine the total and differential leukocyte counts in the exudate.

-

Measure the levels of pro-inflammatory mediators (e.g., TNF-α, IL-1β) and nitrite/nitrate (NOx) in the pleural exudate using appropriate assay kits (e.g., ELISA, Griess assay).

-

The efficacy of GW274150 is determined by its ability to reduce exudate volume, leukocyte infiltration, and the levels of inflammatory markers compared to the vehicle-treated group.

Visualizations

Signaling Pathway of Nitric Oxide Synthesis and Inhibition by GW274150

Caption: Nitric oxide synthesis pathway and the inhibitory action of GW274150.

Experimental Workflow for Assessing iNOS Inhibition

Caption: Workflow for evaluating iNOS inhibition in J774 macrophages.

Logical Relationship of GW274150's Mechanism to Therapeutic Effects

Caption: Logical flow from GW274150's mechanism to its therapeutic potential.

References

An In-Depth Technical Guide to the iNOS Inhibition Kinetics of GW274150 Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics of inducible nitric oxide synthase (iNOS) inhibition by GW274150 phosphate. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action.

Data Presentation

The inhibitory activity and selectivity of GW274150 against iNOS have been quantified across various studies. The following tables summarize the key kinetic parameters.

Table 1: In Vitro Potency of GW274150 against iNOS

| Parameter | Species | Value | Reference(s) |

| IC₅₀ | Human | 2.19 µM | [1][2][3][4] |

| J774 Cells (intracellular) | 0.2 µM (time-dependent) | [5] | |

| K_d | Human | <40 nM (steady state) | |

| ED₅₀ | Rat | 1.15 µM | |

| K_i | Human | 1.12 ± 0.1 µM (apparent, vs. L-arginine) |

Table 2: Selectivity of GW274150 for iNOS over other NOS Isoforms

| Comparison | Species | Selectivity Fold | Reference(s) |

| iNOS vs. eNOS | Human | >100-fold | |

| Human | >5800-fold (steady state) | ||

| Rat | >260-fold | ||

| iNOS vs. nNOS | Human | >80-fold | |

| Human | >114-fold (steady state) | ||

| Rat | >219-fold |

Table 3: In Vivo Efficacy of GW274150

| Parameter | Species | Value | Conditions | Reference(s) |

| ED₅₀ | Rat | 3 mg/kg | Inhibition of LPS-mediated plasma NO₂⁻/NO₃⁻ levels 14h after single i.p. dose | |

| ED₅₀ | Mouse | 3.2 ± 0.7 mg/kg | Inhibition of LPS-induced plasma NOx levels after 14h (i.p.) | |

| ED₅₀ | Mouse | 3.8 ± 1.5 mg/kg | Inhibition of LPS-induced plasma NOx levels after 14h (oral) |

Mechanism of Action

GW274150 is a potent and highly selective inhibitor of iNOS. Its mechanism of action is characterized by the following key features:

-

Time-Dependent Inhibition: The inhibitory effect of GW274150 on iNOS develops over time, indicating a slow-binding mechanism.

-

NADPH-Dependent: The inhibition of iNOS by GW274150 requires the presence of NADPH.

-

Competitive with L-arginine: GW274150 competes with the natural substrate, L-arginine, for binding to the active site of iNOS.

-

Reversibility: The inhibition of iNOS by GW274150 is reported to be rapidly reversible.

The proposed mechanism involves an initial binding of GW274150 to the iNOS active site, which is competitive with L-arginine. This is followed by an NADPH-dependent conformational change, leading to a more tightly bound enzyme-inhibitor complex.

Caption: Proposed mechanism of iNOS inhibition by GW274150.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the kinetics of iNOS inhibition by GW274150.

Determination of IC₅₀ (Half-maximal Inhibitory Concentration)

This protocol is based on a colorimetric assay that measures the production of nitrite, a stable oxidation product of nitric oxide (NO).

Workflow Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Selectivity Profile of GW274150 Phosphate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of GW274150 phosphate, a potent inhibitor of nitric oxide synthase (NOS). Primarily targeting researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource on the inhibitory action of GW274150 against neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), in contrast to its high affinity for the inducible isoform (iNOS).

Executive Summary

GW274150 is a potent, time-dependent, and highly selective inhibitor of inducible nitric oxide synthase (iNOS) with significantly lower potency against the constitutive isoforms, nNOS and eNOS.[1][2] This selectivity is a critical attribute for therapeutic applications where the targeted inhibition of iNOS is desired without disrupting the physiological functions of nNOS and eNOS, such as neurotransmission and vascular tone regulation. This guide presents the quantitative measures of this selectivity, the experimental protocols used to ascertain these values, and the relevant signaling pathways of nNOS and eNOS.

Quantitative Selectivity Profile of GW274150

The inhibitory activity of GW274150 has been quantified against various NOS isoforms from different species. The following tables summarize the key inhibition constants (Ki) and fold-selectivity data, providing a clear comparison of its potency.

Inhibition of Human Nitric Oxide Synthase Isoforms

| Isoform | Ki (μM) | Fold Selectivity (iNOS vs. Isoform) | Reference |

| nNOS | 4.57 ± 0.23 | >114-fold | [2] |

| eNOS | 185 ± 32 | >5800-fold | [2] |

| iNOS | <0.04 (Kd) | - | [1] |

Note: The value for iNOS is the steady-state dissociation constant (Kd), indicating a very high affinity.

Inhibition of Rat Nitric Oxide Synthase Isoforms

| Isoform | Fold Selectivity (iNOS vs. Isoform) | Reference |

| nNOS | >219-fold | |

| eNOS | >260-fold |

These data clearly demonstrate that GW274150 is substantially more potent against iNOS compared to both nNOS and eNOS in both human and rat models.

Experimental Protocols for Determining NOS Inhibition

The determination of the selectivity profile of GW274150 involves robust enzymatic assays. The following sections detail the methodologies typically employed in such studies.

General Principle of NOS Activity Assays

The activity of NOS enzymes is typically measured by monitoring the conversion of L-arginine to L-citrulline and nitric oxide (NO). The rate of this reaction can be quantified by measuring the formation of either L-citrulline or NO. Common methods for detecting NO production include the Griess reaction, which measures nitrite (a stable oxidation product of NO), and the hemoglobin capture assay.

Hemoglobin Capture Assay for Nitric Oxide Detection

This spectrophotometric assay is a widely used method for the real-time measurement of NO production from purified NOS enzymes.

Workflow for Hemoglobin Capture Assay:

Caption: Workflow for the hemoglobin capture assay.

Methodology:

-

Preparation of Reagents:

-

Purified recombinant human or rat nNOS, eNOS, and iNOS are used.

-

An assay buffer (e.g., 50 mM HEPES, pH 7.4) is prepared.

-

A solution containing the necessary cofactors is made. For nNOS and eNOS, this includes NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin. For the calcium-independent iNOS, calmodulin may be omitted.

-

A stock solution of the substrate, L-arginine, is prepared.

-

Serial dilutions of GW274150 are made to test a range of concentrations.

-

Oxyhemoglobin is prepared by reducing methemoglobin and is used to trap the NO produced.

-

-

Assay Procedure:

-

The reaction is typically carried out in a 96-well plate or a cuvette.

-

The reaction mixture is prepared by combining the assay buffer, cofactors, L-arginine, oxyhemoglobin, and the desired concentration of GW274150.

-

The reaction is initiated by the addition of the NOS enzyme.

-

The plate or cuvette is incubated at 37°C.

-

-

Data Acquisition and Analysis:

-

The conversion of oxyhemoglobin to methemoglobin by NO results in a change in the absorbance spectrum. This change is monitored over time using a spectrophotometer (e.g., monitoring the increase in absorbance at 401 nm).

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition at each concentration of GW274150 is determined by comparing the reaction rate in the presence of the inhibitor to the rate in its absence (control).

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated by fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki), the assay is performed at various concentrations of both the substrate (L-arginine) and the inhibitor. The data are then fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).

-

Signaling Pathways

To understand the physiological implications of selective NOS inhibition, it is essential to be familiar with the distinct signaling pathways of nNOS and eNOS.

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The activation of nNOS is primarily triggered by an influx of calcium into the neuron, often initiated by the activation of NMDA receptors by glutamate.

Caption: Simplified nNOS signaling pathway.

Endothelial Nitric Oxide Synthase (eNOS) Signaling Pathway

The activation of eNOS in endothelial cells is stimulated by various factors, including shear stress from blood flow and agonists like acetylcholine and vascular endothelial growth factor (VEGF).

Caption: Simplified eNOS signaling pathway.

Conclusion

GW274150 exhibits a remarkable selectivity for iNOS over both nNOS and eNOS. This high degree of selectivity, supported by robust quantitative data, makes it a valuable tool for research into the specific roles of iNOS in various physiological and pathological processes. The detailed experimental protocols and an understanding of the distinct nNOS and eNOS signaling pathways provided in this guide offer a solid foundation for researchers working with this and other NOS inhibitors. The targeted inhibition of iNOS by compounds like GW274150 holds significant therapeutic potential for conditions where iNOS is pathologically upregulated, such as in inflammatory diseases and certain types of cancer.

References

In-Depth Technical Guide: Pharmacokinetics of GW274150 Phosphate in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of GW274150 phosphate, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), in rats. This document details its half-life, mechanism of action, and the experimental protocols utilized in its evaluation.

Core Pharmacokinetic Parameters of GW274150 in Rats

GW274150 exhibits a distinct pharmacokinetic profile in rats, characterized by a biphasic elimination pattern and a moderate half-life, indicating a relatively sustained presence in the systemic circulation.[1][2] Its high oral bioavailability suggests efficient absorption from the gastrointestinal tract.[1][2]

| Parameter | Value | Species | Notes | Reference |

| Terminal Half-Life (t½) | ~5-6 hours | Rat | The pharmacokinetic profile is noted to be biphasic. | [1] |

| Oral Bioavailability | >90% | Rat | Indicates excellent absorption after oral administration. |

Mechanism of Action: Selective iNOS Inhibition

GW274150 functions as a potent, selective, and NADPH-dependent inhibitor of inducible nitric oxide synthase (iNOS). It acts as a competitive inhibitor with respect to L-arginine, the substrate for iNOS. This selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms is a critical feature, as it allows for the targeted modulation of pathological nitric oxide production associated with inflammatory conditions, without disrupting the physiological functions of the other NOS isoforms.

Experimental Protocols for Pharmacokinetic Evaluation

While specific, detailed protocols for the pharmacokinetic analysis of GW274150 are not exhaustively published, a standard methodology can be inferred from the available literature and general practices in rodent pharmacokinetic studies.

1. Animal Model:

-

Species: Male Wistar or Sprague-Dawley rats are commonly used.

-

Health Status: Healthy, pathogen-free animals are utilized.

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

2. Dosing and Administration:

-

Formulation: GW274150 phosphate is typically dissolved in a suitable vehicle, such as sterile water or saline.

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus via the tail vein or a catheterized jugular vein to determine absolute bioavailability and clearance.

-

Oral (PO): Administered by gavage to assess oral absorption and bioavailability.

-

Intraperitoneal (IP): Used in some efficacy studies.

-

-

Dose Levels: Doses used in rat studies have ranged from 1 to 30 mg/kg, depending on the study's objective (e.g., pain models, inflammation models).

3. Blood Sampling:

-

Method: Serial blood samples are collected at predetermined time points. Common methods include sampling from the tail vein or via a surgically implanted catheter in the jugular vein, which allows for repeated sampling from the same animal without causing undue stress.

-

Time Points: A typical sampling schedule for a compound with a 5-6 hour half-life might include pre-dose (0), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

4. Bioanalytical Method:

-

Technique: Quantification of GW274150 in plasma is typically achieved using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.

-

Sample Preparation: Plasma samples generally undergo a protein precipitation step (e.g., with acetonitrile) or liquid-liquid extraction to isolate the analyte from matrix components prior to injection into the LC-MS/MS system.

-

Data Analysis: The concentration of GW274150 in each sample is determined by comparing its response to that of a standard curve prepared in blank plasma.

5. Pharmacokinetic Analysis:

-

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis with specialized software (e.g., Phoenix WinNonlin).

-

Parameters Calculated: Key parameters include half-life (t½), maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd).

References

Oral Bioavailability of GW274150 Phosphate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW274150, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), has demonstrated significant therapeutic potential in various preclinical models of inflammation and pain.[1][2][3] A critical aspect of its drug development profile is its oral bioavailability, which dictates its potential for non-invasive administration. This technical guide provides a comprehensive overview of the oral bioavailability of the phosphate salt of GW274150, summarizing key pharmacokinetic data, detailing experimental methodologies, and illustrating the relevant biological pathway and experimental workflow.

Quantitative Pharmacokinetic Data

GW274150 exhibits high oral bioavailability in preclinical species.[4][5] The following table summarizes the key pharmacokinetic parameters of GW274150 following oral administration in rats and mice.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | >90% | |

| Mouse | >90% | ||

| Terminal Half-life (t½) | Rat | ~6 hours | |

| Mouse | ~6 hours | ||

| Pharmacokinetic Profile | Rat | Biphasic | |

| Mouse | Biphasic |

Experimental Protocols

The pharmacokinetic profile of GW274150 was determined in healthy rats and mice. The following is a detailed description of the experimental methodology.

Animal Models

-

Species: Healthy adult male rats and mice were used for the pharmacokinetic studies. The specific strains of the animals were not detailed in the available literature.

Dosing and Administration

-

Formulation: While the exact formulation for oral administration is not specified, GW274150 was administered as its phosphate salt.

-

Routes of Administration: To determine oral bioavailability, GW274150 was administered via both intravenous (IV) and oral (PO) routes in separate studies.

-

Dosage: The specific oral doses administered to rats and mice were 1 mg/kg and 10 mg/kg.

Sample Collection and Analysis

-

Sample Matrix: Blood samples were collected at various time points post-dosing to obtain plasma.

-

Analytical Method: The concentration of GW274150 in plasma samples was quantified using a robust and sensitive analytical method. This involved initial sample preparation by either solid-phase extraction (for rat plasma) or fluorescence derivatization with a quaternary ammonium reagent. Following sample preparation, the concentration of the parent compound was determined by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometric detection (LC-MS).

Visualizations

Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway

GW274150 is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme. The following diagram illustrates the simplified signaling pathway leading to the production of nitric oxide (NO) by iNOS, which is the target of GW274150.

Caption: Simplified iNOS signaling pathway and the inhibitory action of GW274150.

Experimental Workflow for Oral Bioavailability Assessment

The determination of oral bioavailability involves a systematic experimental process. The following diagram outlines the key steps in assessing the oral bioavailability of a compound like GW274150.

Caption: Experimental workflow for determining the oral bioavailability of GW274150.

Conclusion

The phosphate salt of GW274150 demonstrates excellent oral bioavailability, exceeding 90% in both rats and mice. This characteristic, combined with its long half-life of approximately 6 hours, makes it a promising candidate for oral administration in clinical settings. The established experimental protocols utilizing LC-MS for quantification provide a reliable framework for further pharmacokinetic and pharmacodynamic studies. The high oral bioavailability of GW274150 is a significant advantage for its continued development as a therapeutic agent for inflammatory and pain-related conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of GW274150, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GW274150, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

GW274150 Phosphate: A Technical Guide to a Highly Selective Arginine-Competitive iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW274150 phosphate is a potent and highly selective, arginine-competitive inhibitor of inducible nitric oxide synthase (iNOS). This technical guide provides an in-depth overview of its mechanism of action, selectivity, and pharmacokinetic profile. Detailed experimental protocols for in vitro and in vivo studies are presented, alongside a comprehensive summary of its quantitative inhibitory activities. Furthermore, this guide illustrates the critical role of iNOS in inflammatory signaling pathways and the mechanism by which GW274150 exerts its effects. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of selective iNOS inhibition.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a wide range of physiological and pathophysiological processes. It is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play crucial roles in neurotransmission and vascular homeostasis, respectively, iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products.[1][2] The large and sustained amounts of NO produced by iNOS are implicated in the pathogenesis of various inflammatory and autoimmune diseases, making selective iNOS inhibition a compelling therapeutic strategy.[3]

GW274150, chemically known as (S)-2-amino-(1-iminoethylamino)-5-thioheptanoic acid, is a sulfur-substituted acetamidine amino acid that acts as a potent and highly selective inhibitor of iNOS.[4] Its mechanism of action involves competing with the natural substrate, L-arginine, for binding to the active site of the iNOS enzyme.[5] This guide provides a detailed examination of the technical aspects of GW274150 phosphate, a salt form of the compound, to support its application in research and drug development.

Mechanism of Action and Selectivity

GW274150 is an arginine-competitive inhibitor of iNOS. Its inhibition is also described as NADPH-dependent and time-dependent. The selectivity of GW274150 for iNOS over the constitutive isoforms, eNOS and nNOS, is a key feature that minimizes the risk of side effects associated with non-selective NOS inhibition, such as hypertension.

Quantitative Data on Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of GW274150 have been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Parameter | Human iNOS | Human eNOS | Human nNOS | Rat iNOS | Rat nNOS | Reference |

| IC50 | 2.19 µM | - | - | - | - | |

| Kd | <40 nM | - | - | - | - | |

| Ki | - | 185 ± 32 µM | 4.57 ± 0.23 µM | - | - | |

| Selectivity vs. iNOS | - | >100-fold | >80-fold | - | - |

Table 1: In Vitro Inhibitory Activity of GW274150 against Human and Rat NOS Isoforms.

| Model | Parameter | Value | Reference |

| J774 Macrophage Cells | IC50 (intracellular iNOS) | 0.2 ± 0.04 µM | |

| Rat Aortic Rings (iNOS) | ED50 | 1.15 ± 0.6 µM | |

| LPS-induced Plasma NOx in Mice (i.p.) | ED50 (after 14h) | 3.2 ± 0.7 mg/kg | |

| LPS-induced Plasma NOx in Mice (oral) | ED50 (after 14h) | 3.8 ± 1.5 mg/kg | |

| Carrageenan-induced Lung Injury in Rats (i.p.) | Dose Range | 2.5, 5, and 10 mg/kg | |

| Freund's Complete Adjuvant-induced Pain in Rats (oral) | Dose Range | 1-30 mg/kg | |

| Chronic Constriction Injury-induced Pain in Rats (oral) | Dose Range | 3-30 mg/kg |

Table 2: In Vivo and In Vitro Efficacy of GW274150.

Pharmacokinetic Profile

GW274150 exhibits favorable pharmacokinetic properties, including high oral bioavailability and a relatively long half-life, supporting its use in in vivo studies and its potential for clinical development.

| Species | Administration Route | Bioavailability | Terminal Half-life | Reference |

| Rat | Oral & i.p. | >90% | ~6 hours | |

| Mouse | Oral & i.p. | >90% | ~6 hours |

Table 3: Pharmacokinetic Parameters of GW274150.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the literature for the evaluation of GW274150.

In Vitro iNOS Inhibition Assay in J774 Macrophage Cells

This protocol describes the induction of iNOS in the murine macrophage cell line J774 and the subsequent measurement of NO production to assess the inhibitory activity of GW274150.

Materials:

-

J774A.1 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

GW274150 phosphate

-

Griess Reagent (for nitrite determination)

Protocol:

-

Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

iNOS Induction: Stimulate the cells with LPS (e.g., 10 ng/mL) and IFN-γ (e.g., 10 U/mL) to induce iNOS expression.

-

Inhibitor Treatment: Concurrently with stimulation, treat the cells with various concentrations of GW274150.

-

Incubation: Incubate the plates for a defined period (e.g., 24 hours) to allow for NO production.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent assay.

-

Data Analysis: Calculate the IC50 value of GW274150 by plotting the percentage of inhibition of nitrite production against the log concentration of the inhibitor.

In Vivo Carrageenan-Induced Pleurisy in Rats

This model is used to evaluate the anti-inflammatory effects of GW274150 in an acute inflammatory setting.

Materials:

-

Male Wistar rats

-

Carrageenan (lambda, Type IV)

-

GW274150 phosphate

-

Anesthetic (e.g., isoflurane)

-

Heparinized saline

Protocol:

-

Animal Preparation: Acclimatize male Wistar rats for at least one week before the experiment.

-

Inhibitor Administration: Administer GW274150 (e.g., 2.5, 5, 10 mg/kg, i.p.) or vehicle to the rats.

-

Induction of Pleurisy: After a set time (e.g., 30 minutes), lightly anesthetize the rats and inject 0.2 mL of 1% carrageenan solution in saline into the pleural cavity.

-

Exudate Collection: After a specific duration (e.g., 4 hours), euthanize the animals and carefully open the chest cavity.

-

Analysis: Collect the pleural exudate and measure its volume. Centrifuge the exudate to separate the cells and supernatant. Perform a total and differential leukocyte count on the cell pellet. Measure inflammatory mediators (e.g., TNF-α, IL-1β) and nitrite/nitrate levels in the supernatant.

In Vivo Renal Ischemia-Reperfusion Injury in Rats

This model assesses the protective effects of GW274150 against ischemia-reperfusion-induced tissue damage.

Materials:

-

Male rats (e.g., Sprague-Dawley or Fisher 344)

-

GW274150 phosphate

-

Anesthetic (e.g., isoflurane)

-

Microvascular clamps

Protocol:

-

Animal Preparation: Anesthetize the rats and place them on a heating pad to maintain body temperature.

-

Surgical Procedure: Perform a midline laparotomy to expose the renal pedicles.

-

Ischemia Induction: Occlude both renal arteries and veins with microvascular clamps for a defined period (e.g., 45 minutes).

-

Inhibitor Administration: Administer GW274150 or vehicle at a specific time point, for example, just before reperfusion.

-

Reperfusion: Remove the clamps to allow blood flow to be restored to the kidneys.

-

Post-operative Care: Suture the abdominal wall and provide post-operative analgesia and care.

-

Assessment of Injury: After a set reperfusion period (e.g., 24 hours), collect blood and kidney tissue samples. Analyze serum creatinine and blood urea nitrogen (BUN) levels as markers of renal function. Perform histological analysis of kidney sections to assess tissue damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the iNOS signaling pathway in inflammation and a general experimental workflow for evaluating iNOS inhibitors.

iNOS Signaling Pathway in Inflammation

General Experimental Workflow for Evaluating GW274150

Conclusion

GW274150 phosphate is a well-characterized and highly selective iNOS inhibitor that serves as an invaluable tool for investigating the role of iNOS in health and disease. Its favorable pharmacokinetic profile and demonstrated efficacy in various preclinical models of inflammation and pain underscore its potential as a therapeutic agent. This technical guide provides a comprehensive resource for researchers, consolidating key data and experimental protocols to facilitate further investigation into the applications of GW274150 in biomedical research and drug development. The continued study of selective iNOS inhibitors like GW274150 holds significant promise for the development of novel treatments for a range of inflammatory conditions.

References

- 1. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. iNOS as a Driver of Inflammation and Apoptosis in Mouse Skeletal Muscle after Burn Injury: Possible Involvement of Sirt1 S-Nitrosylation-Mediated Acetylation of p65 NF-κB and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Use of GW274150 Phosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of GW274150 phosphate, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound in various disease models.

Introduction

GW274150 phosphate is a small molecule inhibitor that demonstrates high selectivity for inducible nitric oxide synthase (iNOS) over endothelial NOS (eNOS) and neuronal NOS (nNOS).[1][2][3][4] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and septic shock.[5] By selectively targeting iNOS, GW274150 offers a promising therapeutic strategy to mitigate the detrimental effects of excessive NO production while minimizing the potential side effects associated with non-selective NOS inhibition.

Mechanism of Action

GW274150 is an L-arginine competitive and NADPH-dependent inhibitor of iNOS. In inflammatory conditions, various stimuli such as cytokines and microbial products can induce the expression of iNOS in a wide range of cell types. This leads to a sustained and high-output production of NO. Excess NO can contribute to tissue damage, vasodilation, and the inflammatory cascade. GW274150 competitively binds to the active site of the iNOS enzyme, preventing the conversion of L-arginine to L-citrulline and nitric oxide. This selective inhibition of iNOS-derived NO has been shown to be protective in several preclinical models of inflammatory diseases.

Pharmacokinetics and In Vivo Activity

GW274150 exhibits favorable pharmacokinetic properties for in vivo research. It is orally bioavailable and has a sufficiently long half-life in rodents to allow for convenient dosing schedules.

| Parameter | Species | Value | Reference |

| IC50 (human iNOS) | - | 2.19 µM | |

| Kd (human iNOS) | - | 40 nM | |

| ED50 (rat iNOS) | Rat | 1.15 µM | |

| Selectivity (rat iNOS vs eNOS) | Rat | >260-fold | |

| Selectivity (rat iNOS vs nNOS) | Rat | >219-fold | |

| Selectivity (human iNOS vs eNOS) | - | >100-fold | |

| Selectivity (human iNOS vs nNOS) | - | >80-fold | |

| Half-life | Rat | ~5-6 hours | |

| Oral Bioavailability | Rat, Mouse | >90% | |

| ED50 (LPS-induced plasma NOx, i.p.) | Mouse | 3.2 ± 0.7 mg/kg | |

| ED50 (LPS-induced plasma NOx, oral) | Mouse | 3.8 ± 1.5 mg/kg |

Experimental Protocols

The following are detailed protocols for in vivo models where GW274150 phosphate has been shown to be effective.

Carrageenan-Induced Pleurisy in Rats (Acute Lung Inflammation)

This model is used to assess the acute anti-inflammatory effects of GW274150.

Materials:

-

Male Wistar rats (200-250 g)

-

λ-Carrageenan (1% w/v in sterile saline)

-

GW274150 phosphate

-

Vehicle (e.g., saline)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Administer GW274150 phosphate (2.5, 5, and 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 5 minutes before carrageenan administration.

-

Lightly anesthetize the rats.

-

Inject 0.2 mL of 1% λ-carrageenan into the pleural cavity.

-

Euthanize the animals 4 hours after carrageenan injection.

-

Collect pleural exudate to measure volume and perform cell counts (polymorphonuclear leukocytes - PMNs).

-

Harvest lung tissue for histological analysis, myeloperoxidase (MPO) activity assay, and measurement of inflammatory markers (e.g., TNF-α, IL-1β, nitrite/nitrate levels).

Collagen-Induced Arthritis (CIA) in Mice

This model mimics the chronic inflammatory and destructive joint changes seen in rheumatoid arthritis.

Materials:

-

DBA/1 mice (8-12 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

GW274150 phosphate

-

Vehicle (e.g., saline)

Procedure:

-

Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject 100 µg intradermally at the base of the tail.

-

Booster (Day 21): Emulsify bovine type II collagen in IFA and administer a booster injection of 100 µg.

-

Treatment: Begin daily i.p. injections of GW274150 phosphate (e.g., 5 mg/kg) or vehicle at the onset of clinical signs of arthritis (typically around day 23-25).

-

Monitoring: Monitor mice daily for clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness) and score the severity.

-

Termination (e.g., Day 35): Euthanize mice and collect paws and knees for histological and radiographic analysis to assess joint damage, inflammation, and bone resorption.

Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain in Rats

This model is used to evaluate the analgesic effects of GW274150 in a model of persistent inflammatory pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Freund's Complete Adjuvant (FCA)

-

GW274150 phosphate

-

Vehicle

Procedure:

-

Induction: Inject 150 µL of FCA into the plantar surface of one hind paw.

-

Treatment: Administer GW274150 phosphate (1-30 mg/kg) or vehicle orally 24 hours after FCA injection.

-

Behavioral Testing: Assess hypersensitivity to thermal and mechanical stimuli at various time points post-treatment.

-

Biochemical Analysis: At the end of the experiment, collect inflamed paw tissue to measure nitrite accumulation as an indicator of iNOS activity.

Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This is a model of neuropathic pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Suture material (e.g., 4-0 chromic gut)

-

GW274150 phosphate

-

Vehicle

Procedure:

-

Surgery: Under anesthesia, expose the sciatic nerve and place four loose ligatures around it.

-

Treatment: Begin oral administration of GW274150 phosphate (3-30 mg/kg) or vehicle 21 days after surgery.

-

Behavioral Testing: Measure mechanical and thermal hyperalgesia and allodynia at baseline and various time points post-treatment.

-

Immunohistochemistry: At the end of the study, collect sciatic nerve tissue to assess iNOS expression.

Renal Ischemia/Reperfusion (I/R) Injury in Rats and Mice

This model is used to investigate the protective effects of GW274150 against I/R-induced kidney damage.

Materials:

-

Male Wistar rats (250-300 g) or C57BL/6 mice

-

GW274150 phosphate

-

Vehicle

-

Surgical instruments

Procedure:

-

Treatment: Administer a single intravenous (i.v.) bolus of GW274150 phosphate (5 mg/kg) or vehicle 30 minutes prior to ischemia.

-

Surgery: Induce bilateral renal ischemia by clamping the renal pedicles for 45 minutes (rats) or 30 minutes (mice).

-

Reperfusion: Remove the clamps to allow reperfusion for 6 hours (rats) or 24 hours (mice).

-

Sample Collection and Analysis:

-

Collect blood samples to measure serum urea and creatinine.

-

Collect urine to measure markers of tubular injury (e.g., N-acetyl-β-D-glucosaminidase - NAG).

-

Harvest kidneys for histological analysis, immunohistochemistry for nitrotyrosine and poly(ADP-ribose) (PAR), and measurement of MPO activity and malondialdehyde (MDA) levels.

-

Data Interpretation and Troubleshooting

-

Dose-Response: It is crucial to perform dose-response studies to determine the optimal effective dose of GW274150 in a specific model. Some studies have reported a bell-shaped dose-response curve, with higher doses being less effective.

-

Route of Administration: The choice of administration route (oral, i.p., i.v.) will depend on the experimental design and the desired pharmacokinetic profile. Oral administration is suitable for chronic studies, while i.v. or i.p. routes may be preferred for acute interventions.

-

Timing of Administration: The timing of GW274150 administration relative to the disease-inducing stimulus is critical. Prophylactic treatment is often more effective than therapeutic administration.

-

Vehicle Control: An appropriate vehicle control group is essential to ensure that the observed effects are due to GW274150 and not the vehicle.

-

Selectivity: While GW274150 is highly selective for iNOS, it is good practice to consider potential off-target effects, especially at higher doses. Comparing the effects of GW274150 in wild-type and iNOS knockout animals can provide definitive evidence of its on-target activity.

Conclusion

GW274150 phosphate is a valuable research tool for investigating the role of iNOS in various pathological conditions. Its high selectivity and favorable in vivo properties make it a suitable candidate for preclinical studies aimed at developing novel anti-inflammatory and cytoprotective therapies. The protocols outlined in these application notes provide a starting point for researchers to explore the therapeutic potential of GW274150 in their models of interest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of GW274150, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: GW274150 Phosphate Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of GW274150 phosphate on inducible nitric oxide synthase (iNOS). GW274150 is a potent and highly selective inhibitor of iNOS, an enzyme implicated in various inflammatory diseases.[1][2][3][4] This protocol outlines the necessary reagents, step-by-step procedures for cell culture, iNOS induction, inhibitor treatment, and the quantification of nitric oxide (NO) production using the Griess assay. Furthermore, it includes data presentation tables and visual diagrams of the experimental workflow and the relevant signaling pathway to facilitate comprehension and implementation.

Introduction

Inducible nitric oxide synthase (iNOS) is one of three isoforms of nitric oxide synthase that catalyzes the production of nitric oxide (NO) from L-arginine.[4] Unlike the constitutive isoforms (eNOS and nNOS), iNOS is typically not present in resting cells but is expressed in response to immunological stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines. The overproduction of NO by iNOS is associated with the pathophysiology of various inflammatory conditions, making iNOS a key target for therapeutic intervention.

GW274150 is a competitive and NADPH-dependent inhibitor of human iNOS that shows high selectivity over eNOS and nNOS. It has been demonstrated to be effective in reducing NO production in cellular and in vivo models of inflammation. This application note describes a robust in vitro cell-based assay to determine the potency and efficacy of GW274150 in inhibiting iNOS activity in a controlled laboratory setting. The murine macrophage cell line RAW 264.7 is a suitable model for this assay due to its reliable induction of iNOS upon stimulation.

Data Summary

The inhibitory activity of GW274150 on iNOS is summarized in the table below. These values highlight the compound's potency and selectivity.

| Parameter | Species | Value | Notes |

| IC50 | Human iNOS | 2.19 µM | Potent inhibitor of the isolated enzyme. |

| Kd | Human iNOS | 40 nM | High binding affinity for the target. |

| IC50 | J774 cells (intracellular iNOS) | 0.2 µM | Demonstrates excellent cell permeability and activity. |

| Selectivity | Human iNOS vs. eNOS | >100-fold | High selectivity for the inducible isoform. |

| Selectivity | Human iNOS vs. nNOS | >80-fold | High selectivity for the inducible isoform. |

| ED50 | Rat iNOS | 1.15 µM | Effective in inhibiting rat iNOS. |

Signaling Pathway

The following diagram illustrates the signaling pathway leading to NO production upon inflammatory stimulation and its inhibition by GW274150.

Caption: Inflammatory signaling cascade leading to iNOS-mediated NO production and its inhibition by GW274150.

Experimental Protocol

This protocol details the steps for assessing the inhibitory effect of GW274150 on LPS-induced NO production in RAW 264.7 macrophages.

Materials and Reagents

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

GW274150 phosphate

-

Dimethyl sulfoxide (DMSO)

-

Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

-

Sodium Nitrite (NaNO₂)

-

96-well cell culture plates

-

Spectrophotometric microplate reader

Experimental Workflow

Caption: Workflow for the GW274150 cell-based iNOS inhibition assay.

Step-by-Step Procedure

1. Cell Culture and Seeding a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. b. Harvest cells and adjust the cell density to 5 x 10⁵ cells/mL in fresh culture medium. c. Seed 100 µL of the cell suspension (50,000 cells) into each well of a 96-well plate. d. Incubate the plate for 24 hours to allow cells to adhere.

2. Preparation of Compounds a. Prepare a stock solution of GW274150 phosphate in DMSO. b. Prepare serial dilutions of GW274150 in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity. c. Prepare a stock solution of LPS in sterile PBS or culture medium. A final concentration of 1 µg/mL is commonly used to induce iNOS.

3. Treatment and Stimulation a. After 24 hours of cell adherence, carefully remove the culture medium. b. Add 100 µL of medium containing the various concentrations of GW274150 to the appropriate wells. For control wells, add medium with the corresponding concentration of DMSO. c. Pre-incubate the cells with GW274150 for 1 hour. d. Add 10 µL of the LPS solution to all wells except the negative control wells. To the negative control wells, add 10 µL of medium. e. Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.

4. Nitrite Quantification (Griess Assay) a. After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. b. Prepare a standard curve of sodium nitrite in culture medium, with concentrations ranging from 0 to 100 µM. c. Add 50 µL of sulfanilamide solution (Griess Reagent I) to each well containing supernatant and standards. d. Incubate for 10 minutes at room temperature, protected from light. e. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent II) to each well. f. Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite. g. Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis a. Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings. b. Plot the absorbance values of the sodium nitrite standards against their known concentrations to generate a standard curve. c. Determine the nitrite concentration in each experimental sample by interpolating from the standard curve. d. Calculate the percentage of iNOS inhibition for each concentration of GW274150 relative to the LPS-stimulated control. e. Plot the percentage of inhibition against the logarithm of the GW274150 concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (Optional but Recommended)

To ensure that the observed reduction in NO production is due to iNOS inhibition and not cytotoxicity, a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) should be performed in parallel. This involves treating the cells with the same concentrations of GW274150 used in the primary assay and assessing cell viability after the 24-hour incubation period.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting a cell-based assay to evaluate the inhibitory activity of GW274150 on iNOS. The use of the RAW 264.7 cell line in conjunction with the Griess assay offers a reliable and reproducible method for determining the potency of iNOS inhibitors. The provided diagrams and data tables serve as valuable resources for researchers in the field of inflammation and drug discovery.

References

Application Notes and Protocols for GW274150 Phosphate in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW274150 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous inflammatory conditions. Overproduction of nitric oxide (NO) by iNOS contributes to tissue damage, vasodilation, and the perpetuation of the inflammatory cascade. GW274150's high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable tool for investigating the specific role of iNOS in disease models and as a potential therapeutic agent.[1][2] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using GW274150 phosphate in various mouse models of inflammation.

Data Presentation

The following table summarizes the quantitative data on GW274150 phosphate dosage and administration in different mouse models of inflammation.

| Inflammation Model | Mouse Strain | GW274150 Phosphate Dose | Administration Route | Dosing Schedule | Key Findings |

| LPS-Induced Endotoxemia | Not Specified | ED₅₀: 3.2 ± 0.7 mg/kg | Intraperitoneal (i.p.) | 14 hours post-LPS | Inhibition of plasma NOx levels |

| Not Specified | ED₅₀: 3.8 ± 1.5 mg/kg | Oral (p.o.) | 14 hours post-LPS | Inhibition of plasma NOx levels, demonstrating high oral bioavailability.[1][2] | |

| DNBS-Induced Colitis | Not Specified | 5 mg/kg | Intraperitoneal (i.p.) | Not specified | Reduced degree of colitis. |

| Carrageenan-Induced Pleurisy | Not Specified | 2.5, 5, and 10 mg/kg | Intraperitoneal (i.p.) | 5 minutes before carrageenan injection | Dose-dependent attenuation of inflammatory parameters.[3] |

| Renal Ischemia/Reperfusion | Wild-type | 5 mg/kg | Intravenous (i.v.) bolus | 30 minutes prior to I/R | Reduced renal dysfunction and injury. |

Experimental Protocols

Preparation of GW274150 Phosphate Solution

GW274150 in its phosphate salt form is water-soluble.

Materials:

-

GW274150 phosphate powder

-

Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath (optional, but recommended for complete dissolution)

-

Sterile syringe filters (0.22 µm)

Protocol:

-

Weighing: Accurately weigh the required amount of GW274150 phosphate powder in a sterile container.

-

Reconstitution: Add the desired volume of sterile saline or PBS to achieve the final target concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of GW274150 phosphate in 1 mL of vehicle.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

-

Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

-

Storage: Store the prepared solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics the systemic inflammatory response seen in sepsis.

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

GW274150 phosphate solution (prepared as described above)

-

Sterile, pyrogen-free saline

-

Mice (e.g., C57BL/6)

-

Syringes and needles for injection

Protocol:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

LPS Preparation: Prepare a stock solution of LPS in sterile saline. The final dose of LPS will need to be optimized for your specific mouse strain and experimental goals, but a common dose is in the range of 1-10 mg/kg.

-

GW274150 Administration: Administer GW274150 phosphate solution or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral gavage). The timing of administration should be determined based on the experimental design. For a prophylactic effect, administer GW274150 30-60 minutes before the LPS challenge.

-

LPS Challenge: Inject the mice intraperitoneally with the prepared LPS solution.

-

Monitoring: Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and huddling.

-

Endpoint Analysis: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood and/or tissues for analysis of inflammatory markers (e.g., cytokines, nitric oxide metabolites).

Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis

This is a widely used model of inflammatory bowel disease.

Materials:

-

Dinitrobenzene sulfonic acid (DNBS)

-

Ethanol

-

GW274150 phosphate solution

-

Mice

-

Catheters for intrarectal administration

Protocol:

-

Fasting: Fast the mice overnight with free access to water.

-

Anesthesia: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

-

DNBS Instillation: Prepare the DNBS solution in 30-50% ethanol. A typical dose is 100-150 mg/kg. Slowly instill the DNBS solution into the colon via a catheter inserted rectally.

-

GW274150 Treatment: Administer GW274150 phosphate solution or vehicle daily via the desired route, starting on the day of DNBS instillation or as per the study design.

-

Monitoring: Monitor the mice daily for weight loss, stool consistency, and signs of rectal bleeding.

-

Endpoint Analysis: At the end of the study (typically 3-7 days post-DNBS), sacrifice the mice and collect the colon for macroscopic scoring of inflammation, histological analysis, and measurement of inflammatory markers (e.g., myeloperoxidase activity).

Carrageenan-Induced Pleurisy

This model is used to study acute local inflammation.

Materials:

-

λ-Carrageenan

-

GW274150 phosphate solution

-

Sterile saline

-

Mice

-

Syringes and needles

Protocol:

-

Carrageenan Preparation: Prepare a 1% (w/v) solution of carrageenan in sterile saline.

-

GW274150 Administration: Administer GW274150 phosphate solution or vehicle intraperitoneally 5 minutes before the carrageenan injection.

-

Carrageenan Injection: Anesthetize the mice and inject 100 µL of the carrageenan solution into the pleural cavity.

-

Endpoint Analysis: At a specified time point (e.g., 4-6 hours post-carrageenan), euthanize the mice and collect the pleural exudate. Measure the volume of the exudate and perform a cell count to determine the extent of inflammatory cell infiltration. Analyze the exudate for inflammatory mediators.

Visualization

Signaling Pathway of iNOS Inhibition by GW274150

Caption: iNOS signaling pathway and the inhibitory action of GW274150.

Experimental Workflow for a Mouse Model of Inflammation

Caption: General experimental workflow for testing GW274150 in a mouse inflammation model.

References

- 1. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of GW274150, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro iNOS Activity Assay Using GW274150 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a critical signaling molecule and mediator of inflammation. Dysregulation of iNOS activity is implicated in the pathophysiology of numerous inflammatory diseases, making it a significant target for therapeutic intervention. GW274150 is a potent and highly selective, NADPH-dependent inhibitor of iNOS.[1][2] These application notes provide a detailed protocol for conducting an in vitro iNOS activity assay to evaluate the inhibitory potential of compounds like GW274150 phosphate. The assay is based on the colorimetric determination of nitrite, a stable and quantifiable end-product of NO oxidation, using the Griess reagent.

Mechanism of Action of GW274150

GW274150 is a competitive inhibitor with respect to the substrate L-arginine and its inhibitory action is dependent on the presence of NADPH.[3] It exhibits time-dependent inhibition of iNOS.[1] The phosphate salt form of GW274150 is often used for its improved solubility.

Quantitative Data Summary

The following table summarizes the key quantitative data for GW274150, highlighting its potency and selectivity for iNOS.

| Parameter | Species | Value | Selectivity vs. eNOS | Selectivity vs. nNOS | Reference |

| IC₅₀ | Human iNOS | 2.19 µM | >100-fold | >80-fold | [1] |

| Kᵈ | Human iNOS | 40 nM | - | - | |

| ED₅₀ | Rat iNOS | 1.15 µM | >260-fold | 219-fold | |

| IC₅₀ | J774 cells (intracellular iNOS) | 0.2 µM | - | - |

Experimental Protocols

This section provides detailed protocols for the in vitro iNOS activity assay and the subsequent nitrite determination using the Griess assay.

Protocol 1: In Vitro iNOS Activity Assay

This protocol is designed to measure the activity of recombinant iNOS by quantifying the production of nitrite.

Materials:

-

Recombinant human iNOS enzyme

-

GW274150 phosphate (or other test inhibitors)

-

iNOS Assay Buffer: 50 mM HEPES, pH 7.4

-

L-arginine (substrate)

-

NADPH (cofactor)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH₄) (cofactor)

-

Flavin adenine dinucleotide (FAD) (cofactor)

-

Flavin mononucleotide (FMN) (cofactor)

-

Calmodulin (CaM)

-

Dithiothreitol (DTT)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Reagent Preparation:

-

iNOS Assay Buffer: Prepare a solution of 50 mM HEPES, pH 7.4.

-

L-arginine Stock Solution (10 mM): Dissolve the appropriate amount of L-arginine in iNOS Assay Buffer.

-

NADPH Stock Solution (10 mM): Prepare fresh by dissolving NADPH in iNOS Assay Buffer. Keep on ice.

-

BH₄ Stock Solution (1 mM): Prepare fresh by dissolving BH₄ in iNOS Assay Buffer. Protect from light and keep on ice.

-

FAD/FMN Stock Solution (100 µM each): Dissolve FAD and FMN in iNOS Assay Buffer. Store protected from light.

-

GW274150 Phosphate Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Further dilute in iNOS Assay Buffer to the desired concentrations.

Assay Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a reaction mixture containing the following components per reaction:

-

iNOS Assay Buffer (to make up the final volume)

-

L-arginine (final concentration: 1 mM)

-

NADPH (final concentration: 1 mM)

-

BH₄ (final concentration: 10 µM)

-

FAD (final concentration: 1 µM)

-

FMN (final concentration: 1 µM)

-

Calmodulin (final concentration: 10 µg/mL)

-

DTT (final concentration: 1 mM)

-

-

Inhibitor Addition: To the wells of a 96-well plate, add 10 µL of the diluted GW274150 phosphate or vehicle control (e.g., DMSO diluted in assay buffer).

-

Enzyme Addition: Add 20 µL of recombinant iNOS enzyme (the optimal amount should be determined empirically, but a starting point of 0.1-0.5 µg per well is recommended) to each well.

-

Initiate Reaction: Add 70 µL of the reaction mixture to each well to initiate the enzymatic reaction. The final reaction volume will be 100 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate Reaction: After incubation, proceed immediately to the Griess assay for nitrite determination.

Protocol 2: Nitrite Determination using Griess Assay

This protocol measures the concentration of nitrite in the samples from the iNOS activity assay.

Materials:

-

Supernatant from the iNOS activity assay

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

-

Sodium Nitrite (NaNO₂) Standard (1 mM)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Reagent Preparation:

-

Griess Reagent A: Prepare a solution of 1% sulfanilamide in 5% phosphoric acid. This solution is stable for several weeks when stored at 4°C in the dark.

-

Griess Reagent B: Prepare a 0.1% solution of NED in deionized water. This solution should be prepared fresh and protected from light.

-

Nitrite Standard Curve: Prepare a series of nitrite standards by serially diluting the 1 mM NaNO₂ stock solution in iNOS Assay Buffer to concentrations ranging from 0 to 100 µM.

Assay Procedure:

-

Sample Transfer: Transfer 50 µL of the supernatant from each well of the iNOS assay plate to a new 96-well plate. Also, add 50 µL of each nitrite standard to separate wells.

-

Griess Reagent A Addition: Add 50 µL of Griess Reagent A to each well containing the sample or standard.

-

Incubation 1: Incubate the plate at room temperature for 10 minutes, protected from light.

-

Griess Reagent B Addition: Add 50 µL of Griess Reagent B to each well.

-

Incubation 2: Incubate the plate at room temperature for another 10 minutes, protected from light. A pink to magenta color will develop in the presence of nitrite.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

-

Standard Curve: Plot the absorbance values of the nitrite standards against their known concentrations to generate a standard curve.

-

Nitrite Concentration Calculation: Determine the concentration of nitrite in the experimental samples by interpolating their absorbance values from the standard curve.

-

iNOS Inhibition Calculation: Calculate the percentage of iNOS inhibition for each concentration of GW274150 phosphate using the following formula:

% Inhibition = [1 - (Nitrite concentration with inhibitor / Nitrite concentration without inhibitor)] x 100

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

iNOS Signaling Pathway

The following diagram illustrates the key signaling pathways leading to the expression and activation of iNOS and the subsequent production of nitric oxide.

Caption: iNOS signaling pathway leading to NO production.

Experimental Workflow

The diagram below outlines the sequential steps of the in vitro iNOS activity assay and Griess reaction.

Caption: Workflow for iNOS activity and Griess assay.

References

Application Notes and Protocols for GW274150 Phosphate Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the administration of GW274150 phosphate, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), to rats for research purposes.

Overview of GW274150

GW274150 is a highly selective inhibitor of iNOS, the enzyme responsible for the production of large amounts of nitric oxide (NO) during inflammatory responses.[1][2][3] Due to its role in various pathological conditions, including inflammation, pain, and ischemia-reperfusion injury, GW274150 is a valuable tool for in vivo studies in rats.[1][2] This document outlines the administration routes, dosages, and detailed protocols for its use in rats.

Quantitative Data Summary

The following tables summarize the dosages of GW274150 phosphate used in various rat models and its pharmacokinetic properties.

Table 1: GW274150 Phosphate Administration Routes and Dosages in Rats

| Administration Route | Dosage Range (mg/kg) | Experimental Model | Reference |

| Intravenous (IV) | 5 | Renal Ischemia/Reperfusion | |

| Oral (PO) | 1 - 30 | Inflammatory and Neuropathic Pain | |

| 3 - 30 | Neuropathic Pain | ||

| 30 | Parkinson's Disease Model | ||

| Intraperitoneal (IP) | 2.5 - 10 | Acute Lung Inflammation |

Table 2: Pharmacokinetic Parameters of GW274150 in Rats

| Parameter | Value | Reference |

| Half-life | ~6 hours | |

| Oral Bioavailability | >90% |

Signaling Pathway of iNOS Inhibition

GW274150 exerts its effect by inhibiting the inducible nitric oxide synthase (iNOS) enzyme. The induction of iNOS is a complex process primarily triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). These stimuli activate signaling cascades that lead to the transcription of the NOS2 gene, which encodes for iNOS.

iNOS Induction Signaling Pathway

Caption: Simplified signaling pathway for iNOS induction and inhibition by GW274150.

Experimental Protocols

The following are detailed protocols for the preparation and administration of GW274150 phosphate to rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials

-

GW274150 phosphate powder

-

Sterile saline solution (0.9% NaCl)

-

Sterile water for injection

-

Appropriate solvents for oral formulation (e.g., 0.5% methylcellulose)

-

Sterile syringes and needles (gauges appropriate for the administration route and rat size)

-

Oral gavage needles (stainless steel, ball-tipped)

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Personal protective equipment (gloves, lab coat, safety glasses)

Preparation of GW274150 Phosphate Solutions

4.2.1. Intravenous (IV) and Intraperitoneal (IP) Injection

-

Vehicle: Use sterile saline solution (0.9% NaCl).

-

Calculation: Determine the required amount of GW274150 phosphate based on the desired dose (mg/kg) and the weight of the rat. For a 5 mg/kg dose in a 250g rat, you would need 1.25 mg.

-

Dissolution:

-

Aseptically weigh the required amount of GW274150 phosphate powder.

-

Add a small volume of sterile saline to the powder and vortex thoroughly to dissolve.

-

Bring the solution to the final desired volume with sterile saline. The final concentration will depend on the injection volume, which should be kept to a minimum (e.g., 1-2 mL/kg for IV, up to 10 mL/kg for IP).

-

-

Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

-

Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C and use within 24 hours. Protect from light.

4.2.2. Oral Gavage (PO)

-